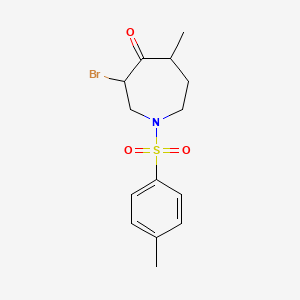

![molecular formula C8H6ClN3 B597301 4-Chloro-7-methylpyrido[2,3-D]pyrimidine CAS No. 117890-81-0](/img/structure/B597301.png)

4-Chloro-7-methylpyrido[2,3-D]pyrimidine

Overview

Description

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical compound with diverse properties . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .

Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . This compound appears as a white crystalline solid .Chemical Reactions Analysis

Chemically, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white crystalline solid . Its melting point range is approximately 214-217 °C .Scientific Research Applications

Crystal Structure and Spectral Characteristics

Research into pyrido[2,3-d]pyrimidine derivatives has led to the synthesis and study of compounds with unique crystal structures and spectral characteristics, offering insights into their chemical behavior and potential applications in material science. The study of their crystal structures provides valuable information on the molecular arrangement and interaction patterns, which are crucial for understanding the properties of these compounds (Koval’chukova et al., 2004).

Anticancer Potential

Certain pyrido[2,3-d]pyrimidine derivatives have shown promising anticancer activity, particularly against leukemia cells. The synthesis of Lanso Aminopyrimidines derived from 4-(2,2,2-trifluoroethoxy)-2-(chloromethyl)-3-methylpyridine has led to compounds exhibiting significant growth inhibition in leukemia cancer cell lines, highlighting their potential as chemotherapeutic agents (Pandya et al., 2020).

Antiviral Agents

The exploration of pyrido[2,3-d]pyrimidines as antiviral agents has identified compounds with good activity against herpes simplex virus (HSV). This underscores the potential of these derivatives in developing new treatments for viral infections (Nasr & Gineinah, 2002).

Synthetic Strategies for Triarylation

Advancements in synthetic chemistry have enabled the triarylation of pyrido[2,3-d]pyrimidines, demonstrating innovative approaches to modify these compounds for various applications. Microwave-promoted cross-coupling reactions have been pivotal in these synthetic strategies, showing the versatility and adaptability of these compounds in chemical synthesis (Prieur et al., 2015).

Antimicrobial Activity

Pyrido[2,3-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties. New synthetic approaches have led to compounds that exhibit antibacterial activity, suggesting their potential use in addressing microbial resistance and developing new antimicrobial agents (Abdel-Mohsen & Geies, 2008).

Corrosion Inhibition

Additionally, certain pyrido[2,3-d]pyrimidine derivatives have been studied for their potential as corrosion inhibitors. Their application in protecting mild steel against corrosion in acidic environments has been demonstrated, indicating their usefulness in industrial applications (Yadav et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-7-methylpyrido[2,3-D]pyrimidine are various cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These proteins play crucial roles in cell proliferation, survival, and differentiation, making them important targets for anticancer therapies .

Mode of Action

This compound interacts with its targets primarily through inhibition. It binds to the active sites of these proteins, preventing them from performing their normal functions . For instance, it can inhibit tyrosine kinases, which are often overactive in cancer cells, leading to uncontrolled cell growth .

Biochemical Pathways

The compound affects several biochemical pathways related to cell growth and survival. By inhibiting the aforementioned proteins, it disrupts the signaling pathways they are involved in, leading to a decrease in cell proliferation and an increase in cell death . This makes this compound a promising candidate for anticancer therapy .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anticancer activity. By inhibiting key proteins involved in cell growth and survival, it can induce cell death and prevent the proliferation of cancer cells .

Action Environment

This compound exhibits stability under normal temperature and humidity conditions. It may decompose in the presence of strong acids or alkalis . Therefore, its action, efficacy, and stability can be influenced by environmental factors such as pH and temperature .

Future Directions

The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . The various pyridopyrimidines are used on several therapeutic targets . This suggests that there is potential for future research and development in this area.

Biochemical Analysis

Biochemical Properties

4-Chloro-7-methylpyrido[2,3-D]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It interacts with various enzymes and proteins, playing a significant role in biochemical reactions .

Cellular Effects

This compound and its derivatives have shown potential in the field of cancer research. They have demonstrated significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .

Molecular Mechanism

Temporal Effects in Laboratory Settings

It is considered a low-toxicity substance, and long-term or excessive exposure to this compound can lead to irritation of the respiratory mucosa, eyes, and skin .

properties

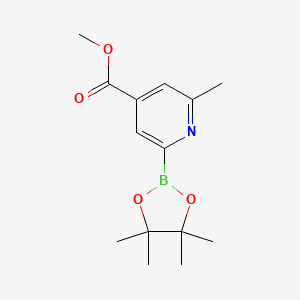

IUPAC Name |

4-chloro-7-methylpyrido[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c1-5-2-3-6-7(9)10-4-11-8(6)12-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFRGDCMHQEADW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80733804 | |

| Record name | 4-Chloro-7-methylpyrido[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117890-81-0 | |

| Record name | 4-Chloro-7-methylpyrido[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B597232.png)

![5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B597237.png)

![4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile](/img/structure/B597241.png)